AT13148: A Technical Guide to its Mechanism of Action
AT13148: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT13148 is a novel, orally available, small-molecule inhibitor targeting the AGC group of kinases.[1] Developed through fragment-based screening and structure-based design, it exhibits potent anti-tumor activity in preclinical models.[2] This technical guide provides an in-depth overview of the mechanism of action of AT13148, focusing on its molecular targets, effects on signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
AT13148 functions as an ATP-competitive inhibitor of multiple AGC kinases, a family of serine/threonine kinases that are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][3] Dysregulation of the AGC kinase signaling pathways is a key driver in a variety of cancers.[3] By simultaneously targeting several key nodes within these pathways, AT13148 offers the potential for enhanced antitumor activity and the ability to overcome resistance mechanisms that can arise from the inhibition of a single target.[3][4]
The primary targets of AT13148 include Protein Kinase B (AKT), p70S6 Kinase (p70S6K), Rho-associated coiled-coil containing protein kinase (ROCK), and Protein Kinase A (PKA).[3][5] Inhibition of these kinases leads to the blockade of downstream signaling cascades, ultimately resulting in the induction of apoptosis and the suppression of tumor growth.[2][3]
Quantitative Pharmacological Data
The inhibitory activity of AT13148 against a panel of AGC kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| AKT1 | 38[3][5] | A549 (Lung) | 3.8[3] |
| AKT2 | 402[3][5] | BT474 (Breast) | 1.8[3] |
| AKT3 | 50[3][5] | HCT-116 (Colon) | 2.5[3] |
| p70S6K | 8[3][5] | MES-SA (Uterine) | 1.5[3] |
| PKA | 3[3][5] | PC3 (Prostate) | 2.9[3] |
| ROCKI | 6[3][5] | U87MG (Glioblastoma) | 2.1[3] |
| ROCKII | 4[3][5] | ||
| RSK1 | 85[3] | ||
| SGK3 | 63[3] |
Signaling Pathways Modulated by AT13148
AT13148 exerts its anti-cancer effects by modulating two critical signaling pathways: the PI3K/AKT/mTOR pathway and the ROCK signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism.[3] In many cancers, this pathway is hyperactivated due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[3] AT13148 directly inhibits AKT and the downstream kinase p70S6K, leading to the dephosphorylation of their substrates and the suppression of pro-survival signals.[3] This ultimately results in the induction of apoptosis.[3][4]
ROCK Signaling Pathway
The Rho-associated kinase (ROCK) signaling pathway plays a significant role in regulating the actin cytoskeleton, which is essential for cell motility, invasion, and metastasis.[6] AT13148 is a potent inhibitor of both ROCKI and ROCKII.[3][5] By inhibiting ROCK, AT13148 disrupts the formation of stress fibers and focal adhesions, thereby impeding cancer cell migration and invasion.[6]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of AT13148.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of AT13148 against a panel of purified kinases.
Materials:
-
Recombinant human kinases (e.g., AKT1, ROCKII, PKA)
-
Kinase-specific peptide substrate
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
AT13148 stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AT13148 in kinase reaction buffer.
-
In a microplate, combine the recombinant kinase, the kinase-specific peptide substrate, and the diluted AT13148 or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each AT13148 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (AlamarBlue® Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., U87MG, PC3)
-
Complete cell culture medium
-
AT13148 stock solution (in DMSO)
-
AlamarBlue® reagent
-
96-well microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of AT13148 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add AlamarBlue® reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 value.
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key proteins in the signaling pathways affected by AT13148.
Materials:
-
Cancer cell lines
-
AT13148 stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-GSK3β, anti-phospho-S6RP, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with AT13148 or DMSO for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
Conclusion
AT13148 is a potent multi-AGC kinase inhibitor that demonstrates significant anti-tumor activity by targeting key cancer-promoting signaling pathways. Its ability to simultaneously inhibit AKT, p70S6K, and ROCK provides a multi-pronged attack on cancer cell proliferation, survival, and motility. The data and experimental methodologies outlined in this guide provide a comprehensive understanding of the core mechanism of action of AT13148, supporting its continued investigation and development as a potential therapeutic agent for a range of solid tumors. However, a first-in-human study concluded that the narrow therapeutic index and the pharmacokinetic profile of AT13148 led to the recommendation to not develop the compound further.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
